N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Description
N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide: is a synthetic organic compound Its structure includes a methoxypropyl group, a trimethylphenyl group, and a sulfonylamino group attached to an acetamide backbone
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-11-8-12(2)15(13(3)9-11)22(19,20)17-10-14(18)16-6-5-7-21-4/h8-9,17H,5-7,10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJGUHDIULITIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide typically involves multiple steps:
Formation of the sulfonyl chloride: The starting material, 2,4,6-trimethylphenyl sulfonyl chloride, is prepared by reacting 2,4,6-trimethylphenol with chlorosulfonic acid.
Amidation reaction: The sulfonyl chloride is then reacted with 3-methoxypropylamine to form the sulfonylamide intermediate.
Acetylation: The final step involves the acetylation of the sulfonylamide intermediate with acetic anhydride to yield the target compound.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of N-(3-hydroxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide.
Reduction: Formation of N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)thioamino]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of new pharmaceuticals.
- Investigated for its biological activity and interactions with enzymes or receptors.
Medicine:
- Explored as a potential drug candidate for various therapeutic areas.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
- N-(3-methoxypropyl)-2-[(2,4,6-dimethylphenyl)sulfonylamino]acetamide
- N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]propionamide
Comparison:
- The presence of different substituents on the phenyl ring or variations in the acetamide backbone can significantly affect the compound’s properties, such as reactivity, solubility, and biological activity.
- N-(3-methoxypropyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide might exhibit unique properties due to the specific arrangement of its functional groups, making it distinct from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
